molecular formula C15H18N2O3 B2574536 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 2225136-50-3

1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B2574536
CAS No.: 2225136-50-3
M. Wt: 274.32
InChI Key: HRENCGZBSMDVSJ-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a tetrahydropyridazine core fused with a carboxylic acid group at position 3 and a 4-tert-butylphenyl substituent at position 1. The core structure, 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, is synthesized via condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification steps . The tert-butylphenyl group is introduced through substitution reactions, leveraging methodologies similar to those used for halogenated or alkylated analogs (e.g., chlorophenyl or methylphenyl derivatives) .

Key properties of the compound include:

  • Molecular formula: C16H20N2O3
  • Molecular weight: 288.38 g/mol (calculated)
  • Functional groups: A rigid tetrahydropyridazine ring, a carboxylic acid moiety, and a bulky tert-butylphenyl group.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)10-4-6-11(7-5-10)17-13(18)9-8-12(16-17)14(19)20/h4-7H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRENCGZBSMDVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenylhydrazine with maleic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibit significant anticancer activities. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of specific cellular pathways critical for tumor growth .

Enzyme Inhibition
The compound has been identified as a selective inhibitor of certain enzymes related to cancer progression. Notably, it has shown promise in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that some derivatives could inhibit these enzymes at nanomolar concentrations, suggesting their potential as therapeutic agents targeting tumor microenvironments .

Case Studies

Case Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of new derivatives based on this compound, researchers found that specific modifications to the compound's structure significantly enhanced its cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.65 µM, indicating strong potential for further development as an anticancer drug .

Case Study 2: Enzyme Inhibition
Another investigation highlighted the compound's ability to selectively inhibit hCA IX and hCA II with K_i values in the low nanomolar range. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with non-selective inhibitors. The study concluded that further structural optimization could lead to more effective inhibitors for clinical applications .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butylphenyl derivative is compared to structurally related pyridazine carboxylic acids with varying substituents (Table 1).

Table 1: Structural and Functional Comparison of Pyridazine Carboxylic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) Solubility Reactivity/Steric Effects Key References
1-(4-tert-Butylphenyl)-6-oxo-... (Target) 4-tert-butylphenyl 288.38 (calculated) Low polarity solvents* High steric hindrance; electron-donating Inferred
1-(3-Chlorophenyl)-6-oxo-... (sc-332559) 3-chlorophenyl 242.65 (calculated) Polar solvents Moderate steric hindrance; H-bonding
1-(4-Fluorophenyl)-6-oxo-... (sc-333316) 4-fluorophenyl 238.21 (calculated) Polar solvents Rigid lactam structure; electron-withdrawing
1-(3-Methylphenyl)-6-oxo-... (RCLS141758) 3-methylphenyl 232.24 Chloroform, DMSO, Methanol Moderate steric effects; lipophilic
1-(4-Bromophenyl)-6-oxo-... (EN300-1696895) 4-bromophenyl 287.11 (calculated) Not reported Heavy atom effect; potential for cross-coupling

Key Observations:

Steric Effects :

  • The tert-butyl group imposes significant steric hindrance, likely reducing reaction rates in nucleophilic substitutions or coupling reactions compared to smaller groups (e.g., methyl or halogen) .
  • Chlorophenyl and bromophenyl analogs exhibit moderate steric effects but retain reactivity for further functionalization (e.g., Suzuki-Miyaura coupling) .

Electronic Effects :

  • The electron-donating tert-butyl group may stabilize the carboxylic acid moiety via inductive effects, altering pKa compared to electron-withdrawing groups (e.g., fluorine in sc-333316) .
  • Fluorophenyl derivatives (e.g., sc-333316) exhibit enhanced rigidity due to lactam formation, a feature absent in the tert-butyl variant .

Solubility :

  • The tert-butylphenyl derivative is predicted to favor low-polarity solvents (e.g., dichloromethane or toluene), whereas halogenated analogs (e.g., chlorophenyl, fluorophenyl) show better solubility in polar solvents like DMSO .

Safety and Handling :

  • The core pyridazine-carboxylic acid structure is associated with skin and eye irritation (GHS Hazard Statements) . Substituents like tert-butyl may reduce acute toxicity compared to reactive halogens (e.g., chlorine) but require verification via testing.

Research Implications

  • Drug Discovery : The tert-butyl group’s hydrophobicity may enhance membrane permeability, making the compound a candidate for pharmacokinetic optimization .
  • Material Science : Steric bulk could stabilize metal-organic frameworks (MOFs) or catalysts, though solubility limitations may require formulation adjustments.

Biological Activity

1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure

The compound's chemical structure features a tetrahydropyridazine ring substituted with a tert-butylphenyl group and a carboxylic acid moiety. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyridazine compounds can possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects, particularly through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : Some studies indicate that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor Modulation : It may interact with receptors on cell membranes, influencing cellular signaling pathways.
  • Gene Expression Regulation : There is evidence suggesting that this compound can alter the expression of genes associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 and U937 cells
Anti-inflammatoryReduces cytokine levels in vitro

Detailed Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives similar to 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to established antibiotics .
  • Anticancer Research :
    • In vitro experiments revealed that the compound induces apoptosis in breast cancer cell lines (MCF-7) through the activation of p53 pathways. Flow cytometry analysis confirmed increased caspase activity following treatment .
  • Anti-inflammatory Effects :
    • Research indicated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-tert-butylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and what catalytic systems are optimal?

Methodological Answer:
The synthesis typically involves multi-step routes, including condensation, cyclization, and functional group modifications. A common approach is:

Condensation: React 4-tert-butylbenzaldehyde with a pyridazine precursor (e.g., 3-aminopyridazine) under acidic or basic conditions to form the imine intermediate.

Cyclization: Use catalysts like palladium (e.g., Pd(OAc)₂) or copper (e.g., CuI) in polar aprotic solvents (DMF, DMSO) to facilitate ring closure.

Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH in aqueous THF.

Key Catalysts and Yields:

CatalystSolventYield (%)Reference
Pd(OAc)₂DMF65–75
CuIToluene50–60

Optimization may require inert atmospheres (N₂/Ar) and temperature control (80–120°C). Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane) is critical.

Advanced: How can computational modeling resolve contradictions in observed vs. predicted reactivity during nucleophilic substitution reactions?

Methodological Answer:
Contradictions often arise from steric hindrance (tert-butyl group) or electronic effects. Use:

DFT Calculations: Assess transition-state geometries (e.g., Gaussian 16) to identify energy barriers.

Molecular Dynamics: Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways.

SAR Analysis: Compare substituent effects (e.g., tert-butyl vs. phenyl) on charge distribution (Mulliken charges).

Example Workflow:

  • Optimize reactant/product structures using B3LYP/6-31G(d).
  • Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Validate with experimental kinetic data to refine models .

Basic: What spectroscopic techniques confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

NMR Spectroscopy:

  • ¹H NMR: Confirm tert-butyl protons (δ 1.3–1.4 ppm, singlet) and pyridazine ring protons (δ 6.5–8.0 ppm).
  • ¹³C NMR: Carboxylic acid carbonyl (δ ~170 ppm) and pyridazine carbons (δ 140–160 ppm).

IR Spectroscopy: Detect C=O stretches (1640–1680 cm⁻¹) and O-H (carboxylic acid, 2500–3300 cm⁻¹) .

HRMS: Verify molecular ion ([M+H]⁺) matching theoretical mass (±2 ppm).

Advanced: What strategies minimize side reactions (e.g., decarboxylation) during cyclization?

Methodological Answer:

  • Temperature Control: Maintain cyclization below 100°C to prevent thermal degradation.
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during synthesis .
  • Catalyst Screening: Test Pd/Cu ratios to balance reactivity and selectivity.
  • In Situ Monitoring: Employ HPLC or TLC to track reaction progress and quench before side reactions dominate .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers.
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the tert-butylphenyl group influence pharmacokinetic properties in vitro?

Methodological Answer:

  • Lipophilicity: The tert-butyl group increases logP, enhancing membrane permeability (measured via PAMPA assay).
  • Metabolic Stability: Evaluate cytochrome P450 inhibition using liver microsomes.
  • Solubility: Perform shake-flask experiments in PBS (pH 7.4) to assess aqueous solubility limitations .

Advanced: What are the implications of tautomeric equilibria on biological activity?

Methodological Answer:
The pyridazine ring exists in keto-enol tautomeric forms, affecting binding to biological targets.

Tautomer Identification: Use ¹H-¹⁵N HMBC NMR to detect proton exchange.

Activity Correlation: Compare IC₅₀ values of isolated tautomers in enzyme assays (e.g., kinase inhibition).

Computational Prediction: Calculate tautomer populations using pKa prediction tools (e.g., ACD/Labs) .

Basic: What analytical parameters optimize HPLC purity analysis?

Methodological Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 20 min).
  • Detection: UV at 254 nm. Retention time typically 8–12 minutes .

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